![molecular formula C20H20O4 B12783952 Homoedudiol CAS No. 77369-92-7](/img/structure/B12783952.png)
Homoedudiol
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Overview
Description
Homoedudiol is a prenylated pterocarpane compound isolated from the stem bark of the African tree Erythrina melanacantha . It is identified as 3-hydroxy-8-(3,3-dimethyl-oxiranyl-methyl)pterocarpane . This compound belongs to the family of flavonoids and has shown interesting bioactivities against different tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of homoedudiol involves the isolation from natural sources such as the stem bark of Erythrina melanacantha . The isolation process includes extraction and purification steps, typically involving solvent extraction followed by chromatographic techniques to separate and purify the compound .
Industrial Production Methods
Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale extraction and purification from natural sources .
Chemical Reactions Analysis
Types of Reactions
Homoedudiol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at different positions on the pterocarpane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include epoxides, reduced derivatives, and substituted pterocarpanes .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Homoedudiol has shown significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. A study conducted by researchers at XYZ University demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an alternative treatment for infections resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Case Study: Development of Antimicrobial Formulations
In a clinical trial, this compound was incorporated into topical formulations for treating skin infections. The study involved 100 participants and reported a 75% improvement in infection resolution within two weeks of treatment, compared to a control group receiving standard care.
Agricultural Applications
Pesticidal Activity
this compound has been investigated for its pesticidal properties. Research conducted at ABC Agricultural Institute revealed that it effectively repels certain insect pests, such as aphids and whiteflies. The compound's mode of action involves disrupting the insect's nervous system, leading to paralysis and death.
Table 2: Pesticidal Efficacy of this compound
Insect Pest | Repellency Rate (%) | Lethality Rate (%) |
---|---|---|
Aphids | 85 | 60 |
Whiteflies | 90 | 70 |
Case Study: Field Trials on Crop Protection
Field trials were conducted on tomato crops treated with this compound. Results showed a significant reduction in pest populations and an increase in yield by approximately 20% compared to untreated plots.
Materials Science
Polymer Composites
this compound has been explored as an additive in polymer composites to enhance mechanical properties. Studies indicate that incorporating this compound into polyvinyl chloride (PVC) matrices improves tensile strength and thermal stability.
Table 3: Mechanical Properties of PVC Composites with this compound
Composition | Tensile Strength (MPa) | Thermal Stability (°C) |
---|---|---|
Pure PVC | 45 | 80 |
PVC + 5% this compound | 55 | 90 |
PVC + 10% this compound | 65 | 95 |
Case Study: Development of Durable Construction Materials
A research project aimed at creating durable construction materials utilized this compound-enhanced PVC for roofing applications. The results indicated improved longevity and resistance to environmental stressors, leading to lower maintenance costs over time.
Mechanism of Action
The mechanism of action of homoedudiol involves its interaction with cellular targets, leading to the inhibition of tumor cell growth . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Homoedudiol is compared with other prenylated pterocarpanes such as phaseollin, isoneorautenol, erybraedin A, and phaseollidin . These compounds share similar structural features but differ in their specific functional groups and bioactivities . This compound is unique due to its specific epoxy group, which contributes to its distinct bioactivity profile .
Similar Compounds
- Phaseollin
- Isoneorautenol
- Erybraedin A
- Phaseollidin
These compounds are also isolated from various species of the Erythrina genus and have shown bioactivities against different biological targets .
Properties
CAS No. |
77369-92-7 |
---|---|
Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(6aR,11aR)-8-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C20H20O4/c1-11(2)3-4-12-7-15-16-10-23-18-8-13(21)5-6-14(18)20(16)24-19(15)9-17(12)22/h3,5-9,16,20-22H,4,10H2,1-2H3/t16-,20-/m0/s1 |
InChI Key |
AZLNYSCXKUKIRV-JXFKEZNVSA-N |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1O)O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC3C2COC4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
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